molecular formula C13H18N2O3S B2477785 N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide CAS No. 896307-61-2

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide

Cat. No. B2477785
CAS RN: 896307-61-2
M. Wt: 282.36
InChI Key: PIOCLQYWXCWEMA-UHFFFAOYSA-N
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Description

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide, also known as OTS964, is a small molecule inhibitor that has shown promising results in preclinical studies. It targets the MELK (maternal embryonic leucine zipper kinase) protein, which is overexpressed in various types of cancer, including breast, lung, and ovarian cancer.

Scientific Research Applications

Anticancer Agents

The pyrrolidine ring has been investigated for its potential as an anticancer scaffold. Researchers have synthesized derivatives of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide to explore their cytotoxic effects on cancer cells. These compounds may inhibit specific pathways or target cancer-specific proteins, making them promising candidates for further study .

Anti-inflammatory Compounds

The compound’s structural features, including the pyrrolidine ring, suggest potential anti-inflammatory activity. Researchers have evaluated its effects on inflammatory markers and pathways. By modulating inflammation, these derivatives could contribute to the development of novel anti-inflammatory drugs .

Enzyme Inhibitors

The sulfonamide moiety in N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide may interact with enzymes. Researchers have explored its inhibitory effects on specific enzymes, such as carbonic anhydrase. These inhibitors could have applications in various diseases, including glaucoma and epilepsy .

Analgesic and Antipyretic Effects

The compound’s structural features may influence pain perception and fever regulation. Investigations have explored its analgesic and antipyretic potential. By targeting specific receptors or pathways, derivatives of this compound could provide relief from pain and fever.

properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-3-19(17,18)14-11-8-13(16)15(9-11)12-6-4-10(2)5-7-12/h4-7,11,14H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOCLQYWXCWEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide

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